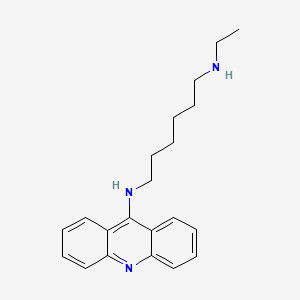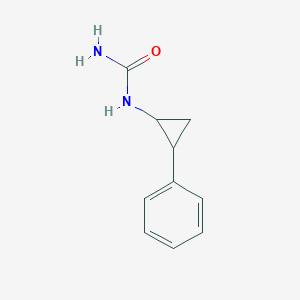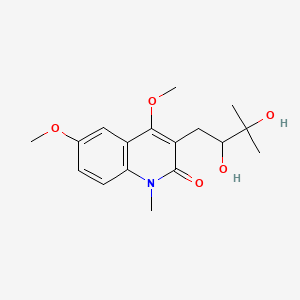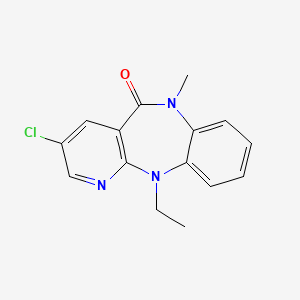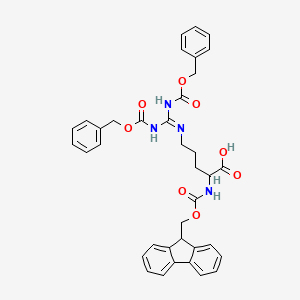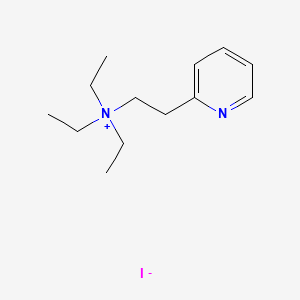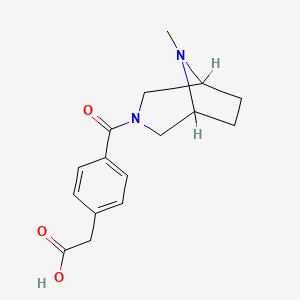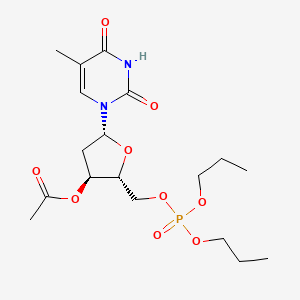
5'-Thymidylic acid, dipropyl ester, 3'-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, dipropyl ester, 3’-acetate is a chemical compound with the molecular formula C18H29N2O9P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-acetate typically involves the esterification of thymidylic acid with propyl alcohol and acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification: Thymidylic acid reacts with propyl alcohol in the presence of an acid catalyst to form the dipropyl ester.
Acetylation: The dipropyl ester is then treated with acetic anhydride to introduce the acetate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and propyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidylic acid and propyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5’-Thymidylic acid, dipropyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
作用机制
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can be incorporated into DNA strands, where it may affect the replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
相似化合物的比较
Similar Compounds
5’-Thymidylic acid: The parent compound, involved in DNA synthesis.
Thymidine: A nucleoside that is a precursor to thymidylic acid.
Deoxythymidine monophosphate (dTMP): Another nucleotide involved in DNA synthesis.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-acetate is unique due to the presence of the dipropyl ester and acetate groups, which confer different chemical properties compared to its parent compound. These modifications can affect its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
130753-01-4 |
|---|---|
分子式 |
C18H29N2O9P |
分子量 |
448.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H29N2O9P/c1-5-7-25-30(24,26-8-6-2)27-11-15-14(28-13(4)21)9-16(29-15)20-10-12(3)17(22)19-18(20)23/h10,14-16H,5-9,11H2,1-4H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
InChI 键 |
DFSHWFQUDZZFDL-ARFHVFGLSA-N |
手性 SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
规范 SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




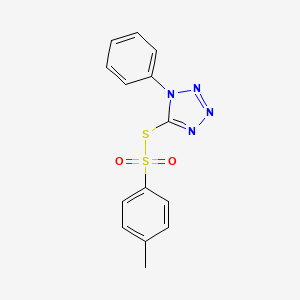

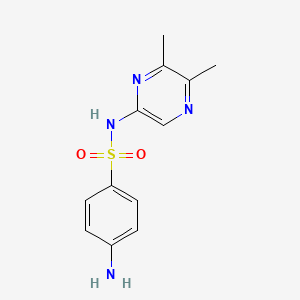

![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
